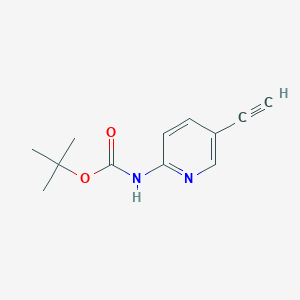

tert-Butyl (5-ethynylpyridin-2-yl)carbamate

Descripción

tert-Butyl (5-ethynylpyridin-2-yl)carbamate is a pyridine-derived carbamate compound characterized by an ethynyl (-C≡CH) substituent at the 5-position of the pyridine ring and a tert-butyl carbamate group at the 2-position. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 228.23 g/mol. The ethynyl group confers reactivity for applications such as click chemistry, making it a valuable intermediate in pharmaceutical and materials synthesis.

Propiedades

IUPAC Name |

tert-butyl N-(5-ethynylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-6-7-10(13-8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEAKLPROMKGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729136 | |

| Record name | tert-Butyl (5-ethynylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832698-01-8 | |

| Record name | tert-Butyl (5-ethynylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Typical Reaction Conditions and Parameters

| Parameter | Description/Range | Notes |

|---|---|---|

| Reagent Forms | Neutral forms of carbamate and amine | Avoids viscosity issues |

| Base Addition | Added after initial reagent mixing | Facilitates reaction progression |

| Stirring Time | 1 to 10 hours (preferably 3 to 8 hours) | Depends on temperature and reagent ratio |

| Temperature | Ambient to slightly elevated temperatures | Optimized for reaction kinetics |

| Monitoring | HPLC for yield and purity | Ensures >99% purity |

Summary Table of Preparation Method (From Patent WO2019158550A1)

| Step | Description | Details |

|---|---|---|

| (a) | Mixing neutral reagents (A) and (B) | Reagents in neutral form, no salts |

| (b) | Addition of base | Base added to mixture to promote reaction |

| (c) | Stirring | 1-10 hours, preferably 3-8 hours |

| Outcome | Product isolation and purity analysis | Yield and purity >99% by HPLC |

Research Findings and Industrial Relevance

- The neutral reagent method reduces reaction medium viscosity, enabling easier stirring and scalability.

- Higher purity and yield are achievable compared to previous salt-based methods.

- The method is well-suited for industrial production due to simplified reagent handling and reaction control.

- Reaction monitoring by HPLC allows precise determination of reaction completion, optimizing resource use.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl (5-ethynylpyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation Reactions: The ethynyl group in the compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can also undergo reduction reactions, particularly at the ethynyl group, to form reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Substitution Reactions: Products include substituted carbamates with different nucleophiles.

Oxidation Reactions: Oxidized derivatives of the ethynyl group.

Reduction Reactions: Reduced forms of the ethynyl group, such as alkenes or alkanes.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, tert-butyl (5-ethynylpyridin-2-yl)carbamate is utilized as a building block for constructing various derivatives and complex molecules. It can undergo several chemical reactions:

- Oxidation: The ethynyl group can be oxidized to yield carboxylic acids or aldehydes.

- Reduction: Reduction processes can convert the compound into alkanes or alkenes.

- Substitution: The pyridinyl ring can participate in substitution reactions with electrophiles .

Biology

In biological research, this compound has been employed to study enzyme mechanisms and protein interactions. Its ability to bind to specific enzymes or receptors allows researchers to investigate biological pathways and mechanisms of action:

- Enzyme Inhibition Studies: The compound can be used to explore the inhibition of specific enzymes, providing insights into metabolic pathways.

Medicine

The potential pharmaceutical applications of this compound are significant:

- Drug Development: It is investigated for its role as a pharmacological tool in drug discovery processes, particularly in developing new therapeutic agents targeting specific diseases.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Case Studies

Case Study 1: Synthesis of Complex Molecules

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a precursor for synthesizing novel pyridine derivatives that exhibited enhanced biological activity against specific cancer cell lines .

Case Study 2: Enzyme Interaction Studies

A research article in Biochemistry detailed how the compound was employed to investigate the inhibition mechanisms of certain enzymes involved in metabolic pathways. The findings highlighted its potential role as a lead compound for developing enzyme inhibitors .

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-ethynylpyridin-2-yl)carbamate is largely dependent on its chemical structure. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, thereby exerting their effects. The carbamate group can also undergo hydrolysis, releasing active compounds that can further interact with molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (5-ethynylpyridin-2-yl)carbamate with analogous pyridine carbamates, highlighting key structural, physicochemical, and functional differences:

Key Comparative Insights:

Reactivity and Functional Groups :

- The ethynyl group in the target compound enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in hydroxyethyl or chloro analogs .

- Chloro-substituted derivatives (e.g., 6-chloropyridin-2-yl) are pivotal in cross-coupling reactions, whereas formyl-substituted analogs facilitate nucleophilic additions .

Hydroxyethyl substituents improve aqueous solubility compared to hydrophobic ethynyl or pivalamido groups .

Toxicity and Safety :

- While specific data on the target compound are lacking, fluoro and nitro analogs (e.g., tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate) exhibit acute toxicity and require stringent handling protocols . The ethynyl group’s lower electronegativity may reduce such risks.

Synthetic Routes: Palladium-catalyzed couplings (e.g., in ) are common for introducing substituents like amino or chloro groups. The ethynyl group could be installed via Sonogashira coupling, analogous to methods in and . Carbamate protection (tert-butyloxycarbonyl, Boc) is widely used for amine intermediates, as seen in and .

Actividad Biológica

tert-Butyl (5-ethynylpyridin-2-yl)carbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with an ethynyl group at the 5-position and a tert-butyl carbamate moiety. This structure is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 218.25 g/mol |

| Appearance | Solid, white to off-white |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Recent studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in neurodegenerative processes, particularly acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the breakdown of neurotransmitters and the formation of amyloid plaques associated with Alzheimer's disease.

- Acetylcholinesterase Inhibition : The compound has shown to inhibit AChE activity, which enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions.

- β-secretase Inhibition : By inhibiting β-secretase, it may prevent the cleavage of amyloid precursor protein, thereby reducing amyloid-beta peptide formation.

Study 1: Neuroprotective Effects

A study conducted on astrocyte cell cultures treated with amyloid-beta demonstrated that this compound reduced cell death by approximately 20% compared to untreated controls. This effect was attributed to decreased production of pro-inflammatory cytokines such as TNF-α, suggesting a neuroprotective role against neuroinflammation .

Study 2: In Vivo Model

In an in vivo model using rats subjected to scopolamine-induced cognitive impairment, the administration of this compound resulted in improved memory performance as assessed by behavioral tests. However, the results were not statistically significant when compared to standard treatments like galantamine, indicating potential issues with bioavailability .

Table 2: Summary of Biological Studies

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Astrocyte cultures | 20% reduction in cell death due to Aβ |

| In Vivo | Rat model | Improved memory performance; not statistically significant compared to galantamine |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl (5-ethynylpyridin-2-yl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves introducing the ethynyl group to a pyridine precursor followed by carbamate protection. A common approach is Sonogashira coupling to install the ethynyl moiety, followed by reaction with tert-butyl carbamoyl chloride. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) under inert conditions and monitoring reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Reaction efficiency improves with anhydrous solvents, controlled temperature (25–60°C), and stoichiometric tuning .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyridine/ethynyl protons (δ 7.5–8.5 ppm for aromatic H; δ 2.5–3.5 ppm for ethynyl protons).

- IR Spectroscopy : Stretch frequencies for C≡C (~2100 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅N₂O₂: 237.1134).

- X-ray Crystallography : Resolve ambiguous structural features (e.g., pyridine ring conformation) using SHELXL refinement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural determination of this compound?

- Methodological Answer : Contradictions in X-ray data (e.g., poor resolution, twinning) require iterative refinement. Use SHELXL to test different space groups, apply restraints for thermal parameters, and validate hydrogen bonding networks. Cross-validate with DFT-optimized structures or powder XRD. For twinned crystals, employ TWINLAW in SHELX to deconvolute overlapping reflections .

Q. What experimental strategies mitigate degradation of this compound during long-term storage or reaction conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carbamate group).

- Stabilization : Add desiccants (e.g., molecular sieves) to storage vials. For reactions, use aprotic solvents (e.g., DMF, THF) and avoid acidic/basic conditions. Monitor stability via UPLC-MS at intervals .

Q. How should researchers resolve conflicting analytical results (e.g., NMR vs. MS) when characterizing synthetic intermediates?

- Methodological Answer :

- Data Triangulation : Repeat analyses under standardized conditions (e.g., solvent, temperature). For NMR ambiguities, use 2D techniques (HSQC, HMBC) to assign signals.

- Impurity Profiling : Compare HRMS isotopic patterns to identify contaminants. Purify via preparative HPLC and reanalyze.

- Reference Standards : Synthesize or procure authentic samples for direct spectral comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.